molecular formula C11H13BrF3NO B7345179 (2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol

(2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol

Numéro de catalogue B7345179
Poids moléculaire: 312.13 g/mol
Clé InChI: LKKQFLQJVZNAEV-BYDSUWOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol is a chemical compound that belongs to the class of selective beta-2 adrenergic receptor agonists. It is commonly known as salmeterol and is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Mécanisme D'action

The mechanism of action of (2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol involves the activation of beta-2 adrenergic receptors in the airways. This leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). The increased levels of cAMP lead to the relaxation of the smooth muscles in the airways, thereby improving breathing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the relaxation of the smooth muscles in the airways, increased airflow, and improved breathing. It also leads to the inhibition of the release of inflammatory mediators such as histamine and leukotrienes, thereby reducing inflammation in the airways.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using (2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol in lab experiments is its long-acting nature, which allows for sustained effects. It is also highly selective for beta-2 adrenergic receptors, which reduces the risk of unwanted side effects. However, one of the limitations is that it may not be suitable for all types of respiratory diseases, and its efficacy may vary depending on the severity of the disease.

Orientations Futures

There are several future directions for the research on (2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol. One direction is to explore its potential in the treatment of other respiratory diseases such as cystic fibrosis and bronchiectasis. Another direction is to investigate its efficacy in combination with other drugs for the treatment of asthma and this compound. Additionally, research could be done to develop more efficient synthesis methods for this compound to reduce production costs.
Conclusion:
In conclusion, this compound is a selective beta-2 adrenergic receptor agonist that is widely used in the treatment of asthma and this compound. Its mechanism of action involves the activation of beta-2 adrenergic receptors in the airways, leading to the relaxation of the smooth muscles and improved breathing. It has several advantages and limitations for lab experiments, and there are several future directions for its research.

Méthodes De Synthèse

The synthesis of (2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol involves several steps. The first step involves the reaction of 4-bromobenzyl cyanide with trifluoroacetic acid to form 1-(4-bromophenyl)-2,2,2-trifluoroethyl cyanide. The next step involves the reduction of the cyanide group to form 1-(4-bromophenyl)-2,2,2-trifluoroethylamine. Finally, the amine group is reacted with (S)-2-chloropropionyl chloride to form this compound.

Applications De Recherche Scientifique

(2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol has been extensively studied for its therapeutic applications in the treatment of asthma and this compound. It is a long-acting beta-2 adrenergic receptor agonist that helps to relax the smooth muscles in the airways, thereby improving breathing. It has also been studied for its potential in the treatment of other respiratory diseases such as cystic fibrosis and bronchiectasis.

Propriétés

IUPAC Name

(2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO/c1-7(6-17)16-10(11(13,14)15)8-2-4-9(12)5-3-8/h2-5,7,10,16-17H,6H2,1H3/t7-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKQFLQJVZNAEV-BYDSUWOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(C1=CC=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(C1=CC=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.